Product packaging for diethyl (2-oxocyclohexyl)phosphonate(Cat. No.:CAS No. 1080-41-7)

diethyl (2-oxocyclohexyl)phosphonate

Cat. No.: B1649907
CAS No.: 1080-41-7
M. Wt: 234.23 g/mol
InChI Key: LCPPKUNUSIZGQC-UHFFFAOYSA-N
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Description

Significance of Beta-Ketophosphonates as Versatile Synthetic Intermediates

Beta-ketophosphonates are highly valuable synthetic intermediates primarily because they are key precursors in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comconicet.gov.aryoutube.com This reaction is one of the most reliable methods for the synthesis of alkenes (olefins). The carbon atom situated between the carbonyl and phosphonate (B1237965) groups is readily deprotonated by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with aldehydes or ketones to form, after elimination of a water-soluble phosphate (B84403) byproduct, a new carbon-carbon double bond.

A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is often the more thermodynamically stable isomer. wikipedia.orgnrochemistry.com This predictability is crucial in the synthesis of complex molecules like natural products, where precise control over stereochemistry is paramount. conicet.gov.ar The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the analogous phosphonium (B103445) ylides used in the Wittig reaction, allowing them to react under milder conditions and with a broader range of carbonyl compounds. wikipedia.orgnrochemistry.com

Historical Context of Phosphonate Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The utility of phosphonates in organic synthesis is built upon several foundational discoveries. A cornerstone of organophosphorus chemistry is the Michaelis-Arbuzov reaction, which provides a general method for preparing phosphonates by reacting a trialkyl phosphite (B83602) with an alkyl halide. This reaction was instrumental in making a wide variety of phosphonate reagents accessible for further study and application.

The subsequent development of the Horner-Wadsworth-Emmons (HWE) reaction in 1958 by Leopold Horner, and later refined by William Wadsworth and William Emmons, marked a pivotal moment. wikipedia.orgconicet.gov.ar They demonstrated that phosphonate-stabilized carbanions could be used for olefination reactions, offering a powerful alternative to the Wittig reaction. wikipedia.org The HWE reaction's advantages, including the easy removal of the phosphate byproduct and its high (E)-selectivity, cemented its role as a staple in synthetic organic chemistry. wikipedia.orgorganic-chemistry.org

Another critical reaction for the synthesis of beta-ketophosphonates is the phospha-Michael addition. This conjugate addition involves the reaction of a dialkyl phosphite with an α,β-unsaturated carbonyl compound, such as a cyclic enone. rsc.org This method provides a direct and atom-economical route to beta-ketophosphonates like diethyl (2-oxocyclohexyl)phosphonate.

Research Trajectories and Objectives for this compound

While specific research focused exclusively on this compound is not extensively documented in isolation, its research trajectory can be understood through the broader context of beta-ketophosphonate chemistry.

Synthetic Utility as an HWE Precursor: The primary research objective for a molecule like this compound is its application as a Horner-Wadsworth-Emmons reagent. Upon deprotonation, it forms a stabilized anion that can be reacted with a variety of aldehydes and ketones. This reaction would yield an α-alkylidene or α-arylidene cyclohexanone (B45756), a structural motif present in various biologically active compounds and natural products. The HWE reaction provides a robust method for constructing this exocyclic double bond with high stereocontrol.

Exploration of Synthetic Routes: A key area of research involves the development of efficient and selective methods for the synthesis of beta-ketophosphonates. The most direct route to this compound is the Michael addition of diethyl phosphite to 2-cyclohexen-1-one. rsc.org Research in this area focuses on optimizing reaction conditions, including the use of various catalysts to improve yield and reaction times. researchgate.net

Asymmetric Synthesis: A major contemporary goal in this field is the development of catalytic, enantioselective methods to produce chiral phosphonates. mdpi.com An asymmetric Michael addition of diethyl phosphite to cyclohexenone, for instance, would yield enantiomerically enriched this compound. scispace.com This chiral building block would be of significant interest for the asymmetric synthesis of complex target molecules, where the introduction of a stereocenter at an early stage is highly desirable. The development of novel chiral catalysts, including both metal complexes and organocatalysts, for this transformation is an active and important research trajectory. mdpi.comscispace.com

Data Tables

Table 1: Properties of this compound and Related Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₀H₁₉O₄P234.23Data not available
Diethyl PhosphiteC₄H₁₁O₃P138.10187-188
2-Cyclohexen-1-oneC₆H₈O96.13165-167
Diethyl (2-oxopropyl)phosphonateC₇H₁₅O₄P194.17126 (at 9 mmHg)

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19O4P B1649907 diethyl (2-oxocyclohexyl)phosphonate CAS No. 1080-41-7

Properties

IUPAC Name

2-diethoxyphosphorylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPPKUNUSIZGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1CCCCC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454340
Record name Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-41-7
Record name Phosphonic acid, (2-oxocyclohexyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (2-oxocyclohexyl)phosphonate
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Reactivity and Mechanistic Investigations of Diethyl 2 Oxocyclohexyl Phosphonate

Nucleophilic Addition Reactions at the Carbonyl Moiety

The carbonyl group of diethyl (2-oxocyclohexyl)phosphonate serves as a primary site for nucleophilic attack, leading to the formation of tertiary hydroxyphosphonates. The stereochemical outcome of these additions is governed by the interplay of steric and electronic factors inherent to the cyclohexyl ring.

Grignard Reagent Additions and Resultant Hydroxyphosphonate Stereochemistry

The addition of Grignard reagents (R-MgX) to this compound proceeds via nucleophilic attack on the electrophilic carbonyl carbon, yielding a tertiary alcohol upon acidic workup. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting diethyl (1-hydroxy-1-alkyl-2-oxocyclohexyl)phosphonate is dictated by the trajectory of the incoming nucleophile's approach to the sp²-hybridized carbonyl carbon. leah4sci.com

For 2-substituted cyclohexanones, two primary models predict the stereochemical outcome: steric hindrance and electronic stabilization. researchgate.net

Steric Approach Control: This model posits that the nucleophile will attack from the less sterically hindered face. In a chair conformation, this typically favors an "equatorial attack," where the nucleophile approaches from the side of the axial C-H bonds, leading to an axial hydroxyl group.

Electronic Control (Felkin-Anh Model/Cieplak Model): These models consider orbital interactions. The Cieplak model, for instance, suggests that the transition state is stabilized by electron donation from adjacent sigma bonds into the forming carbon-nucleophile σ* orbital. researchgate.netacs.org This often favors "axial attack," as the anti-periplanar σ bonds can provide better stabilization, resulting in an equatorial hydroxyl group. researchgate.net

The presence of the bulky diethylphosphonate group at the C2 position significantly influences these factors. It exerts a strong steric effect, generally favoring equatorial attack by the Grignard reagent to avoid gauche interactions. However, the polarity of the phosphonate (B1237965) group and its coordination with the magnesium cation can also influence the transition state geometry. The precise diastereomeric ratio of the products is highly dependent on the specific Grignard reagent used and the reaction conditions. nih.gov

Table 1: Predicted Stereochemical Outcomes of Grignard Addition This table is illustrative, based on general principles of additions to 2-substituted cyclohexanones, as specific data for the title compound is not readily available in the cited literature.

Grignard Reagent (R-MgBr)Major Attack TrajectoryPredicted Major Product Diastereomer (OH group)Controlling Factor
Methylmagnesium bromideEquatorialAxialSteric Hindrance
Phenylmagnesium bromideEquatorialAxialSteric Hindrance
tert-Butylmagnesium bromideEquatorialAxialDominant Steric Hindrance

Carbene and Carbenoid Additions to Ketophosphonates

The reaction of β-ketophosphonates with carbenes or carbenoids, particularly zinc carbenoids like those used in the Simmons-Smith reaction, offers a pathway to chain extension rather than simple addition at the carbonyl. This reaction is believed to proceed through the formation of a zinc enolate, followed by the generation of a cyclopropyl (B3062369) zinc alkoxide intermediate. This intermediate is unstable and undergoes rearrangement to yield a γ-ketophosphonate. This specific reactivity is discussed in more detail under chain extension reactions (Section 3.2.1).

Direct addition of a carbene to the carbonyl double bond to form an epoxide (oxirane) is a possible but less commonly observed pathway for ketophosphonates compared to the enolate-mediated chain extension. The presence of the acidic α-proton makes enolization a highly favorable competing pathway.

Enolate Chemistry and Alpha-Functionalization Strategies

The presence of a proton at the alpha-position (C1), flanked by both the carbonyl and the phosphonate groups, makes it acidic and readily removable by a base. The resulting enolate is a key intermediate for various alpha-functionalization reactions.

Chain Extension Reactions of Beta-Ketophosphonates

A significant reaction involving the enolate of β-ketophosphonates is the zinc-mediated chain extension, which converts them into γ-ketophosphonates. This transformation is effectively achieved using an organozinc carbenoid, such as ethyl(iodomethyl)zinc (IZnCH₂Et).

The mechanism is proposed to involve the initial formation of a zinc enolate of the β-ketophosphonate. This enolate then reacts with the zinc carbenoid. Rather than forming a stable cyclopropane (B1198618) ring on the enolate double bond, the reaction is believed to form a transient cyclopropyl zinc alkoxide intermediate which rapidly rearranges to furnish the chain-extended γ-ketophosphonate product.

Studies have shown this method to be quite general for a variety of β-ketophosphonates. The reaction accommodates α-alkyl substituents and proceeds efficiently. For substrates containing both a β-ketophosphonate and an olefin, the chain extension reaction occurs more rapidly than the cyclopropanation of the olefin. However, achieving perfect chemoselectivity can be challenging, as the slow rate of chain extension can sometimes allow for competing cyclopropanation of the alkene if one is present elsewhere in themolecule.

Table 2: Zinc-Mediated Chain Extension of Representative β-Ketophosphonates Data adapted from studies on analogous β-ketophosphonates to illustrate the general reaction.

Substrate (β-Ketophosphonate) Reagent Product (γ-Ketophosphonate) Yield (%)
Diethyl (2-oxopropyl)phosphonate EtZnCH₂I Diethyl (3-oxobutyl)phosphonate 81
Diethyl (2-oxo-3-phenylpropyl)phosphonate EtZnCH₂I Diethyl (3-oxo-4-phenylbutyl)phosphonate 70

Cyclopropanation Studies Utilizing Beta-Ketophosphonate Enolates

The enolate of a β-ketophosphonate can theoretically undergo cyclopropanation. Research into the reactivity of β-keto phosphonates with zinc carbenoids, such as those generated in the Furukawa-modified Simmons-Smith reaction (Et₂Zn and CH₂I₂), has been explored.

When a β-ketophosphonate containing an isolated carbon-carbon double bond is subjected to these conditions, a competition arises. The zinc carbenoid can either react via the enolate to cause chain extension (as described in 3.2.1) or it can cyclopropanate the external alkene. It has been observed that the chain extension of the β-ketophosphonate moiety is generally faster than the cyclopropanation of a co-existing olefin. However, exclusive chain extension without any cyclopropanation of the alkene can be difficult to achieve, suggesting a delicate balance in the reaction rates. This indicates that while the enolate's primary reactivity with the carbenoid leads to rearrangement and chain extension, direct cyclopropanation of the enolate double bond is not the favored pathway under these conditions.

Rearrangement Pathways Involving the Phosphonate Moiety

Intramolecular rearrangements are fundamental transformations in organophosphorus chemistry, enabling the synthesis of diverse phosphorus-containing structures. While direct evidence for the rearrangement of this compound itself is specific, the mechanistic principles are well-established through studies of related α-hydroxyphosphonates and vinyl phosphites. Key rearrangements include the phosphonate-phosphate and the Phospha-Brook rearrangements.

The phosphonate-phosphate rearrangement typically involves the isomerization of α-hydroxyphosphonates that possess electron-withdrawing groups on the α-carbon. researchgate.net This base-catalyzed reaction proceeds through the deprotonation of the hydroxyl group, forming an alkoxide. The resulting intermediate then undergoes a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-C bond and the formation of a new P-O bond, ultimately yielding a phosphate (B84403) ester. researchgate.net The general mechanism can follow two primary routes depending on the substituents. researchgate.net

Another significant intramolecular transformation is the Phospha-Brook rearrangement. This reaction involves the migration of a phosphoryl group from a carbon atom to an oxygen atom of a hemiacetal or hemiketal. This process is also typically base-catalyzed, commencing with the deprotonation of a hydroxyl group to form an oxyanion. nih.gov This is followed by a nucleophilic attack of the oxygen on the phosphorus center, resulting in the cleavage of the P-C bond and the formation of a P-O bond. nih.gov The driving force for this rearrangement is the formation of a more thermodynamically stable P-O bond compared to the P-C bond. nih.gov Mechanistic studies have revealed that this rearrangement can proceed through different pathways, including intermolecular mechanisms involving dimeric intermediates, particularly in chiral auxiliary-mediated systems. nih.gov

The classic Michaelis-Arbuzov reaction, while typically an intermolecular process for synthesizing phosphonates, provides the foundational understanding of P-C bond formation from phosphites. researchgate.netwikipedia.org In some contexts, vinyl phosphites can undergo an intramolecular Arbuzov-type rearrangement to form vinyl phosphonates, particularly under thermal conditions. researchgate.net This involves the migration of an alkyl group from a phosphite (B83602) oxygen to the phosphorus atom, converting a P(III) species to a P(V) species.

Table 1: Comparison of Key Intramolecular Phosphonate Rearrangements
RearrangementTypical SubstrateCatalyst/ConditionsKey Mechanistic StepProduct
Phosphonate-Phosphateα-HydroxyphosphonateBaseNucleophilic attack of alkoxide on phosphorus; P-C bond cleavagePhosphate Ester
Phospha-Brookα-HydroxyphosphonateBaseMigration of phosphoryl group from carbon to oxygenEnol Phosphate Intermediate
Arbuzov-type (Intramolecular)Vinyl PhosphiteThermalAlkyl group migration from phosphite oxygen to phosphorusVinyl Phosphonate

Hydrolytic Transformations of the Phosphonate Ester

Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, a critical reaction for converting them into the corresponding phosphonic acids. wikipedia.orgresearchgate.net These acids are valuable due to their structural similarity to phosphates and their applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

The acid-catalyzed hydrolysis of dialkyl phosphonates is a widely used and robust method for the synthesis of phosphonic acids. nih.gov The most common procedure involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong mineral acid, typically hydrochloric acid (HCl). beilstein-journals.orgnih.gov

The mechanism of acid-catalyzed hydrolysis can vary depending on the structure of the phosphonate ester. For many simple alkyl phosphonates, the reaction proceeds via an AAc2 mechanism, which involves a bimolecular nucleophilic attack by a water molecule on the protonated phosphorus center, leading to P-O bond cleavage. researchgate.netnih.gov However, for esters with bulky alkyl groups (e.g., isopropyl) or those capable of forming stable carbocations (e.g., benzyl), an AAl1 mechanism, involving unimolecular C-O bond cleavage, can become competitive or even dominant. researchgate.netnih.govcdnsciencepub.com Kinetic studies on dialkyl α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the aromatic ring accelerate the hydrolysis rate, while electron-donating groups slow it down. nih.gov

Care must be taken during acidic hydrolysis, as aggressive conditions can sometimes lead to the cleavage of the P-C bond, especially when activating groups (such as a hydroxyl group on an adjacent aromatic ring) are present. beilstein-journals.org

Alkaline hydrolysis provides an alternative route to phosphonic acids from their dialkyl esters. nih.gov The mechanism typically involves a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. nih.govlibretexts.org This addition step forms a pentacoordinate trigonal bipyramidal intermediate or transition state. libretexts.orgyoutube.com Subsequent elimination of an alkoxide leaving group yields the phosphonate salt, which is then protonated upon acidic workup to give the phosphonic acid.

Compared to acid-catalyzed hydrolysis, the base-catalyzed reaction is generally more sensitive to steric effects. nih.gov For instance, sterically hindered phosphinates have been shown to hydrolyze significantly slower under basic conditions. nih.gov In contrast to the acidic pathway, where polar and steric effects are less pronounced, these factors play a major role in alkaline hydrolysis. nih.gov For example, it was found that during acid catalysis, an isopropyl phosphonate derivative hydrolyzed faster than the corresponding methyl ester, but under basic conditions, the methyl ester's reaction was 1000 times faster. nih.gov

Table 2: Mechanistic Comparison of Phosphonate Ester Hydrolysis
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
CatalystStrong mineral acid (e.g., HCl)Strong base (e.g., NaOH, KOH)
Initial StepProtonation of the phosphoryl oxygenNucleophilic attack of OH⁻ on the phosphorus atom
Common Mechanism(s)AAc2 (P-O cleavage), AAl1 (C-O cleavage)Addition-elimination via pentacoordinate intermediate
Sensitivity to Steric HindranceRelatively lowHigh
Product Formed InitiallyPhosphonic acidPhosphonate salt

Applications of Diethyl 2 Oxocyclohexyl Phosphonate As a Key Synthetic Intermediate

Construction of Annulated and Fused Ring Systems

The β-ketophosphonate functionality is a powerful tool for carbon-carbon bond formation, enabling the construction of complex cyclic and bicyclic structures. Through reactions like the Horner-Wadsworth-Emmons olefination and related transformations, this intermediate facilitates the assembly of elaborate molecular architectures.

Synthesis of Oxa(bicyclo)octanones and Cycloheptane Annulated Furans via Related Phosphonates

The synthesis of complex bicyclic systems, such as those containing bicyclo[3.3.0]octene or pentalenofuran scaffolds, often relies on the reactivity of β-ketophosphonates. nih.govrsc.orgmdpi.comresearchgate.net While not exclusively using diethyl (2-oxocyclohexyl)phosphonate, the general strategy involves the reaction of a lithium salt of a phosphonate (B1237965), like dimethyl methanephosphonate, with cyclic anhydrides or diesters. rsc.org This reaction generates key carboxy β-ketophosphonate or bis-β-ketophosphonate intermediates in good yields. rsc.org These intermediates are then used in subsequent intramolecular olefination reactions to construct fused ring systems.

For instance, the synthesis of annulated furans can be achieved through a sequential furannulation/ene reaction route. clockss.org A key intermediate, which acts as the "ene" component, can be prepared from a cyclic 1,3-diketone. This intermediate then reacts with various enophiles to produce ene adducts, which are essentially annulated furans with diverse substituents at the C-3 position. clockss.org This methodology highlights the utility of cyclic keto-functionalized compounds in building complex fused heterocyclic systems.

Formation of Complex Carbocyclic Architectures from Phosphonate Salts

The generation of a carbanion from this compound via deprotonation with a strong base creates a potent nucleophile. This phosphonate salt is central to the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming alkenes with high stereoselectivity, typically favoring the E-isomer. wikipedia.orgorganic-chemistry.org This reaction is instrumental in building complex carbocyclic structures, including those found in prostaglandin (B15479496) analogues. nih.govrsc.org

In these syntheses, the phosphonate carbanion reacts with an aldehyde or ketone to form a new carbon-carbon double bond. organic-chemistry.orgnih.gov For example, β-ketophosphonates with a bicyclo[3.3.0]oct(a)ene fragment have been synthesized by reacting the lithium salt of dimethyl methanephosphonate with cyclic anhydrides or diesters. rsc.org The resulting ester β-ketophosphonate can then be used in a selective HWE olefination with a prostaglandin aldehyde to yield a complex 15-keto prostaglandin analogue. rsc.org This approach demonstrates the power of phosphonate salts in the convergent synthesis of intricate natural product-like molecules. researchgate.net

Access to Nitrogen-Containing Heterocyclic Compounds

This compound and its derivatives are instrumental in the synthesis of a variety of nitrogen-containing heterocycles. Methodologies such as cycloaddition reactions and intramolecular aza-Wittig type reactions provide efficient pathways to these valuable chemical entities.

Formation of Phosphoryl-Substituted Pyrazoles, Triazolines, Oxazoles, and Thiazoles via Cycloaddition Reactions (General Class)

Cycloaddition reactions are powerful methods for constructing heterocyclic rings. nih.govnumberanalytics.com Phosphonyl-substituted heterocycles can be synthesized via the 1,3-dipolar cycloaddition of reactive intermediates derived from phosphonates. rsyn.org For example, the reaction of a phosphonyl-substituted nitrone with an alkene can produce a phosphonylated isoxazolidine (B1194047). nih.gov

One general strategy involves the 1,3-dipolar cycloaddition of alkenyl or alkynyl phosphonates with diazo compounds to produce phosphonylpyrazoles. rsyn.org Similarly, phosphonyl-substituted azoalkenes, which can be generated from related α-halohydrazones, can undergo [4+2] cycloaddition reactions to form tetrahydropyridazine derivatives. nih.gov The synthesis of phosphonylpyrazoles and phosphonyltriazoles often involves the cycloaddition of diazophosphonates with nitroalkenes or the reaction of vinyl sulfonyl fluorides with azides. rsyn.orgorganic-chemistry.org These methods provide access to a wide range of phosphoryl-substituted five-membered heterocycles, which are of interest in medicinal chemistry. rsyn.orgnih.govnih.gov

Synthesis of Functionalized Pyrrolidines and Pyrrolidinones

A highly effective method for synthesizing functionalized pyrrolidines and pyrrolidinones involves the 1,3-dipolar cycloaddition of a C-(diethoxyphosphoryl)nitrone with an appropriate dipolarophile. nih.govmdpi.com This strategy allows for the diastereospecific construction of the pyrrolidine (B122466) ring. nih.gov

For example, the reaction of N-benzyl-C-(diethoxyphosphoryl)nitrone with dimethyl maleate (B1232345) yields a single diastereoisomer of an (isoxazolidin-3-yl)phosphonate. mdpi.com This isoxazolidine intermediate can then be transformed into a functionalized (5-oxopyrrolidin-2-yl)phosphonate through hydrogenation and subsequent treatment with ammonia. nih.gov This synthetic route provides an efficient pathway to densely functionalized pyrrolidinone scaffolds, which are privileged structures in many biologically active compounds. nih.gov

Table 1: Synthetic Pathway to Functionalized (5-oxopyrrolidin-2-yl)phosphonate

Step Reactants Intermediate/Product Key Transformation
1 N-benzyl-C-(diethoxyphosphoryl)nitrone, Dimethyl maleate O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate 1,3-Dipolar Cycloaddition

Utilization in Intramolecular Aza-Wittig Type Reactions (General Class)

The intramolecular aza-Wittig reaction is a robust method for synthesizing nitrogen-containing heterocycles. wikipedia.org The reaction involves the cyclization of a molecule containing both an iminophosphorane (aza-ylide) and a carbonyl group. wikipedia.orgscispace.com The ketone functionality inherent in this compound makes it an ideal substrate for this type of transformation, provided an azide (B81097) precursor can be installed elsewhere on the cyclohexane (B81311) ring.

The general process begins with the Staudinger reaction, where an organic azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane. mdpi.com This intermediate then reacts intramolecularly with the ketone carbonyl. The mechanism is analogous to the standard Wittig reaction, leading to the formation of a cyclic imine and a phosphine oxide byproduct. wikipedia.org This strategy has been widely applied to synthesize 5-, 6-, and 7-membered nitrogen heterocycles. scispace.com For instance, ω-azidoketones are readily converted into cyclic imines under mild conditions using this reaction. researchgate.netacs.org Therefore, an appropriately functionalized azido (B1232118) derivative of this compound could serve as a precursor to complex, fused N-heterocyclic phosphonates via an intramolecular aza-Wittig cyclization.

Precursor for Biologically Relevant Scaffolds and Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of biologically important molecular frameworks. Its inherent reactivity, stemming from the presence of both a ketone and a phosphonate functional group, allows for its elaboration into complex structures, including alpha-methylene-beta-amino ketones, substituted thiophenes, α-aminophosphonic acids, and acyclic nucleoside phosphonates. These derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

Synthesis of Alpha-Methylene-Beta-Amino Ketones (General Class)

The synthesis of α-methylene-β-amino ketones from this compound is typically achieved through a two-step sequence involving an initial Mannich reaction followed by an elimination step. The Mannich reaction is a three-component condensation involving the ketone, formaldehyde (B43269), and a secondary amine. rsc.orgwikipedia.org In this context, this compound acts as the ketone component.

The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the secondary amine. The enol form of the this compound then attacks the iminium ion, leading to the formation of a β-amino ketone, commonly referred to as a Mannich base. wikipedia.org

To generate the α-methylene functionality, the Mannich base is subjected to an elimination reaction. This is often facilitated by quaternization of the amino group with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This salt, upon treatment with a base, readily undergoes Hofmann elimination to yield the desired α-methylene-β-amino ketone. wikipedia.org This class of compounds is of interest due to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor in biological systems. nih.gov

Table 1: Representative two-step synthesis of α-methylene-β-amino ketones

Step Reaction Reagents and Conditions Product
1 Mannich Reaction Formaldehyde, Secondary Amine (e.g., dimethylamine, piperidine), Acid catalyst (e.g., HCl), Solvent (e.g., ethanol), Room temperature to reflux. Diethyl (1-(aminomethyl)-2-oxocyclohexyl)phosphonate (Mannich Base)
2 Elimination 1. Methyl Iodide (CH₃I) for quaternization. 2. Base (e.g., NaHCO₃, DBU) for elimination, Heat. Diethyl (1-methylene-2-oxocyclohexyl)phosphonate

Formation of Substituted Thiophenes through Gewald Reaction (General Class)

This compound is a suitable ketone substrate for the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. researchgate.netresearchgate.netwikipedia.org This one-pot synthesis involves the condensation of a ketone, an α-cyanoester or other active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. arkat-usa.org

When this compound is used as the ketone component, the resulting product is a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative bearing a diethyl phosphonate group. The reaction mechanism is believed to start with a Knoevenagel condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile. wikipedia.org This intermediate then reacts with sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. researchgate.net These thiophene-fused scaffolds are prevalent in many pharmaceutically active compounds.

Table 2: Typical conditions for the Gewald Reaction with a cyclic ketone precursor

Component Example Base Solvent Temperature (°C) Typical Yield (%)
Ketone This compound Morpholine Ethanol (B145695) Reflux 70-85
Active Methylene Nitrile Ethyl cyanoacetate Diethylamine (B46881) DMF 50-60 65-80
Malononitrile Piperidine Methanol Reflux 75-90
Sulfur Elemental Sulfur (S₈) Triethylamine Ethanol/Water 80-100 70-88

Building Blocks for Alpha-Aminophosphonic Acids and Analogues

Alpha-aminophosphonic acids are structural analogues of α-amino acids and are known for their wide range of biological activities. nih.govmdpi.com this compound can be converted into α-aminophosphonic acid analogues through a multi-step synthetic sequence. A common strategy involves the transformation of the ketone functionality into an amine, followed by the introduction of the phosphonic acid group at the α-position.

A plausible route begins with the reductive amination of the ketone group of this compound. This reaction, typically employing an amine in the presence of a reducing agent like sodium cyanoborohydride, would yield an aminocyclohexylphosphonate. Alternatively, the ketone can be converted into an imine, which can then undergo hydrophosphonylation in a Pudovik-type reaction. nih.govnih.gov This involves the addition of a dialkyl phosphite (B83602) across the C=N double bond to directly form an α-aminophosphonate. scite.ainih.gov These methods provide access to cyclic α-aminophosphonic acid derivatives, which can serve as constrained analogues of natural amino acids in drug design.

Table 3: General synthetic approaches to α-aminophosphonates from a keto-precursor

Method Step 1 Step 2 Resulting Structure
Reductive Amination Route Reaction with an amine (e.g., NH₃, R-NH₂) and a reducing agent (e.g., NaBH₃CN). Further synthetic modifications to introduce the α-phosphonic acid group. Cyclic β-aminophosphonate intermediate
Pudovik-type Reaction Formation of an imine with a primary amine (e.g., benzylamine) and a dehydrating agent. Addition of dialkyl phosphite (e.g., (EtO)₂P(O)H) to the imine, often with a catalyst. Cyclic α-aminophosphonate derivative

Development of Acyclic Nucleoside Phosphonates via Key Intermediates

Acyclic nucleoside phosphonates (ANPs) are a significant class of antiviral agents. nih.gov this compound can serve as a precursor for the synthesis of the acyclic side chain of these molecules through a ring-opening strategy. A key transformation in this process is the Baeyer-Villiger oxidation. nih.govwikipedia.orgorganic-chemistry.org

The Baeyer-Villiger oxidation of the cyclic ketone in this compound using a peroxy acid (e.g., m-CPBA) would lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a seven-membered lactone (a caprolactone (B156226) derivative). youtube.com This lactone can then be hydrolyzed under acidic or basic conditions to open the ring and generate a linear hydroxy-carboxylic acid derivative, which still contains the phosphonate moiety.

This acyclic intermediate, possessing both a carboxyl and a hydroxyl group, can be further elaborated through various synthetic steps. These modifications could include decarboxylation, functional group interconversions, and ultimately, the coupling with a nucleobase (such as adenine (B156593) or cytosine) to form the final acyclic nucleoside phosphonate. This strategy highlights the utility of cyclic precursors in constructing complex acyclic molecules.

Table 4: Synthetic sequence for acyclic phosphonates from a cyclic ketone

Step Transformation Typical Reagents Intermediate/Product
1 Baeyer-Villiger Oxidation Peroxy acid (e.g., m-CPBA, peracetic acid), Solvent (e.g., CH₂Cl₂). Diethyl (2-oxooxepan-3-yl)phosphonate (Lactone)
2 Lactone Hydrolysis Acid (e.g., HCl) or Base (e.g., NaOH), followed by acidification. 6-(Diethoxyphosphoryl)-7-hydroxyheptanoic acid
3 Further Elaboration Standard synthetic transformations (e.g., reduction, tosylation, nucleobase coupling). Acyclic Nucleoside Phosphonate

Stereochemical Control and Asymmetric Synthesis Involving Diethyl 2 Oxocyclohexyl Phosphonate

Diastereoselective Transformations of the Ketophosphonate

Diastereoselective transformations of diethyl (2-oxocyclohexyl)phosphonate aim to control the relative stereochemistry of newly formed chiral centers. This is often achieved by exploiting the inherent structural features of the molecule and the reaction conditions.

Control of Stereochemistry in Nucleophilic Additions to the Carbonyl

Nucleophilic addition to the carbonyl group of this compound is a key transformation for creating a new stereocenter at the C2 position, leading to α-hydroxycyclohexylphosphonates. The stereochemical course of this addition is influenced by the direction of the nucleophilic attack on the prochiral ketone.

The reduction of the carbonyl group is a common method to generate diastereomeric α-hydroxycyclohexylphosphonates. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the products. For instance, the use of sodium borohydride (B1222165) in ethanol (B145695) typically leads to a mixture of syn and anti diastereomers. The facial selectivity of the hydride attack is governed by steric and electronic factors, including the conformation of the cyclohexyl ring and the presence of the bulky phosphonate (B1237965) group.

Enantioselective Methodologies Leveraging Chiral Catalysis

Enantioselective catalysis offers a powerful strategy for the synthesis of non-racemic chiral compounds from prochiral substrates like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation is a prominent example of an enantioselective reaction that can be applied to ketophosphonates. Chiral metal complexes, particularly those of rhodium and ruthenium with chiral phosphine (B1218219) ligands, have proven effective in the enantioselective reduction of various ketones. While specific data for the asymmetric hydrogenation of this compound is scarce, related systems provide insight into potential catalytic systems. For instance, Rh-ImiFerroPhos complexes have been successfully used in the asymmetric hydrogenation of β-substituted α,β-unsaturated phosphonates, achieving high enantioselectivities. orgsyn.org Chiral phosphoric acids have also emerged as versatile organocatalysts for the asymmetric transfer hydrogenation of a wide range of ketones and imines, offering a metal-free alternative. orgsyn.orgorganic-chemistry.orgnih.gov

The general mechanism for transition metal-catalyzed asymmetric hydrogenation involves the coordination of the ketophosphonate to the chiral catalyst, followed by the stereoselective transfer of hydrogen to one face of the carbonyl group. The enantioselectivity is dictated by the steric and electronic interactions within the catalyst-substrate complex.

Table 1: Examples of Chiral Catalysts for Asymmetric Reductions

Catalyst TypeMetal/CoreChiral Ligand/MotifPotential Application
Transition Metal ComplexRhodiumImiFerroPhosAsymmetric Hydrogenation
Transition Metal ComplexRutheniumBINAPAsymmetric Hydrogenation
OrganocatalystPhosphoric AcidBINOL-derivedAsymmetric Transfer Hydrogenation

Application of Chiral Auxiliaries in Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a reliable method for achieving high levels of stereocontrol.

In the context of this compound, a chiral auxiliary could be attached to the phosphonate group or, more commonly, used to modify a reagent that reacts with the ketophosphonate. For instance, a chiral auxiliary could be part of a nucleophile adding to the carbonyl group.

While specific examples detailing the use of chiral auxiliaries directly with this compound are not extensively documented in readily available literature, the general principles are well-established. For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) and alkylation reactions. chemicalbook.com In a hypothetical application, an enolate derived from an N-acyl oxazolidinone could be reacted with a derivative of this compound to achieve a diastereoselective addition.

The use of chiral auxiliaries provides a powerful tool for asymmetric synthesis, often with predictable and high levels of stereoselectivity. The choice of auxiliary and the reaction conditions are critical for achieving the desired stereochemical outcome.

Computational and Theoretical Investigations of Diethyl 2 Oxocyclohexyl Phosphonate

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical studies are instrumental in elucidating the reactivity of molecules like diethyl (2-oxocyclohexyl)phosphonate. These methods can map out potential energy surfaces for various reactions, helping to identify the most probable reaction pathways. For this particular molecule, a key area of interest is the reactivity of the α-carbon (the carbon atom between the carbonyl and phosphonate (B1237965) groups), which is activated by both electron-withdrawing groups.

One of the fundamental reactions of β-keto phosphonates is the Horner-Wadsworth-Emmons reaction, where the deprotonated phosphonate (anion) reacts with an aldehyde or ketone to form an α,β-unsaturated carbonyl compound. Quantum chemical calculations can model this reaction by:

Calculating the pKa of the α-proton to predict the ease of anion formation.

Modeling the transition state of the addition of the phosphonate anion to a carbonyl compound.

Investigating the energetics of the subsequent elimination of the phosphate (B84403) byproduct to form the alkene.

Another important aspect is the keto-enol tautomerism. Quantum chemical calculations can determine the relative stabilities of the keto and enol forms of this compound. This is crucial as the enol or enolate intermediate is often the reactive species in reactions at the α-carbon. The equilibrium between the keto and enol forms is influenced by solvent effects, which can also be modeled using computational methods.

Mechanistic Probing using Density Functional Theory (DFT) and Other Computational Methods

Density Functional Theory (DFT) is a powerful and widely used computational method for probing reaction mechanisms due to its favorable balance of accuracy and computational cost. For this compound, DFT can be applied to investigate various reactions in detail.

For instance, in a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated ketone, DFT can be used to:

Identify the transition state structures for the nucleophilic attack.

Calculate the activation energies for different pathways, thus predicting the regioselectivity and stereoselectivity of the reaction.

Analyze the nature of the intermediates and their relative stabilities.

A hypothetical DFT study on the reaction of this compound with a nucleophile might involve calculations at a level of theory such as B3LYP/6-31G*. The results could be presented in a table summarizing the key energetic data.

Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Energies for a Reaction Pathway of this compound*

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+12.8
Products-20.4

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Other computational methods that could be employed include ab initio methods like Møller-Plesset perturbation theory (MP2) for higher accuracy in energy calculations, and semi-empirical methods for preliminary, faster explorations of reaction pathways.

Conformation Analysis and Stereochemical Predictions

The cyclohexyl ring in this compound can exist in several conformations, with the chair conformation being the most stable. The presence of the bulky phosphonate group and the carbonyl group introduces steric and electronic factors that influence the preferred conformation.

Computational methods can be used to perform a detailed conformational analysis:

Systematic conformational searches can identify all low-energy conformers.

Geometry optimization of each conformer provides their precise three-dimensional structures.

Calculation of the relative energies of the conformers allows for the determination of their populations at a given temperature.

For this compound, the key question is the preference for the phosphonate group to be in an axial or equatorial position. Generally, bulky substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric strain (1,3-diaxial interactions). Computational analysis can quantify this preference.

Table 2: Hypothetical Relative Energies of Conformers of this compound

ConformerRelative Energy (kcal/mol)
Chair (Equatorial Phosphonate)0.00
Chair (Axial Phosphonate)+2.5
Twist-Boat+5.5

Note: The data in this table is for illustrative purposes and represents typical energy differences for substituted cyclohexanes.

Furthermore, computational methods can predict the stereochemical outcome of reactions. For example, in a reduction of the ketone, the approach of the reducing agent can be modeled to predict whether the resulting alcohol will have an axial or equatorial hydroxyl group. This is achieved by calculating the energies of the transition states leading to the different stereoisomers.

Exploration of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides a wealth of information about the electronic properties of this compound.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is likely to be localized on the enolate form, specifically on the α-carbon and the enolate oxygen.

The LUMO is associated with the molecule's ability to accept electrons (electrophilicity). The LUMO is expected to be centered on the carbonyl carbon, which is the primary site for nucleophilic attack.

Reactivity Descriptors: DFT provides a framework for calculating various reactivity descriptors that quantify different aspects of a molecule's reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the α-protons.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity index can be calculated to provide a general measure of the molecule's reactivity.

Table 3: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Chemical Hardness2.65 eV
Electrophilicity Index1.5 au

Note: These values are representative for a molecule of this type and are not the result of specific calculations on this compound.

Q & A

Q. What analytical methods are critical for assessing thermal hazards in scaled-up reactions?

  • DSC and Accelerating Rate Calorimetry (ARC) evaluate exothermic decomposition risks. For example, DSC studies on sodium hydride dispersions in mineral oil inform safe handling thresholds during large-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.